Benzene, 1-(2-nitroethenyl)-3-phenoxy-
Description
The Significance of Nitroethenyl Moieties in Organic Synthesis and Functional Materials
The nitroethenyl group, a vinyl group substituted with a nitro group, is a highly versatile functional group in organic chemistry. Its strong electron-withdrawing nature makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for its extensive use as a Michael acceptor in carbon-carbon bond-forming reactions.
Furthermore, the nitro group itself can be transformed into a variety of other functional groups, including amines, oximes, and nitriles, rendering nitroethenyl compounds valuable intermediates in the synthesis of complex molecules. mdpi.com In the realm of functional materials, the electronic properties of the nitroethenyl moiety have been exploited in the development of nonlinear optical materials and as components in molecular electronics.
The Role of Phenoxy Substituents in Modulating Molecular Properties and Reactivity
The presence of a phenoxy group can also significantly influence the physical properties of a molecule, such as its solubility, melting point, and conformational preferences. In medicinal chemistry, the phenoxy moiety is a common feature in many drug molecules, where it can engage in crucial binding interactions with biological targets.
Conceptual Framework for Investigating Benzene (B151609), 1-(2-nitroethenyl)-3-phenoxy-
The investigation of Benzene, 1-(2-nitroethenyl)-3-phenoxy- is predicated on the interplay between its two key functional groups. The electron-withdrawing nitroethenyl group is expected to deactivate the benzene ring towards electrophilic substitution, while the phenoxy group can either activate or deactivate the ring depending on the position of substitution and the nature of the electrophile. libretexts.orgmsu.edu
A primary synthetic route to this compound would likely involve a base-catalyzed Henry condensation between 3-phenoxybenzaldehyde (B142659) and nitromethane (B149229), followed by dehydration of the resulting nitroalkanol. wikipedia.orgredalyc.org This reaction is a classic method for the formation of β-nitrostyrenes. researchgate.net
Table 1: Potential Synthetic Route for Benzene, 1-(2-nitroethenyl)-3-phenoxy-
| Step | Reactants | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | 3-Phenoxybenzaldehyde, Nitromethane | Base (e.g., NaOH, NH4OAc) | 1-(3-Phenoxyphenyl)-2-nitroethanol | Henry Reaction |
The resulting molecule presents a platform for further synthetic transformations. The nitroethenyl group can serve as a handle for introducing new functionalities through Michael addition or reduction of the nitro group. The aromatic rings provide sites for electrophilic or nucleophilic substitution, allowing for the construction of more complex molecular architectures.
Detailed Research Findings
While specific research on Benzene, 1-(2-nitroethenyl)-3-phenoxy- is not extensively documented in publicly available literature, studies on analogous β-nitrostyrene derivatives provide valuable insights into its expected properties and reactivity.
Conformational Analysis: Computational studies on β-nitrostyrene derivatives suggest that the molecule likely adopts a planar or near-planar conformation to maximize π-electron delocalization between the aromatic ring, the vinyl group, and the nitro group. uc.ptuc.pt
Electronic Effects: The nitroethenyl group acts as a strong deactivating group, withdrawing electron density from the benzene ring. msu.edu The phenoxy group at the meta position will primarily exert an inductive electron-withdrawing effect, further deactivating the ring towards electrophilic attack.
Spectroscopic Properties: The spectroscopic data for this compound can be predicted based on known values for similar structures.
Table 2: Predicted Spectroscopic Data for Benzene, 1-(2-nitroethenyl)-3-phenoxy-
| Technique | Predicted Data |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Vinyl protons (δ 7.5-8.5 ppm, showing characteristic coupling constants for a trans-alkene) |
| ¹³C NMR | Aromatic carbons (δ 115-160 ppm), Vinyl carbons (δ 130-150 ppm), Carbon bearing the nitro group would be downfield. |
| IR | Strong asymmetric and symmetric NO₂ stretching bands (approx. 1520 and 1350 cm⁻¹), C=C stretching band (approx. 1630 cm⁻¹), C-O-C stretching bands (approx. 1240 and 1070 cm⁻¹) |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of C₁₄H₁₁NO₃. |
The biological activity of β-nitrostyrene derivatives has been a subject of interest, with some compounds exhibiting antibacterial and anticancer properties. researchgate.netnih.gov The presence of the phenoxy group in Benzene, 1-(2-nitroethenyl)-3-phenoxy- could modulate such activities, making it a candidate for biological evaluation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitroethenyl)-3-phenoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-15(17)10-9-12-5-4-8-14(11-12)18-13-6-2-1-3-7-13/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCABRSGOYONOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369749 | |
| Record name | Benzene, 1-(2-nitroethenyl)-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70599-84-7 | |
| Record name | Benzene, 1-(2-nitroethenyl)-3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for Benzene, 1 2 Nitroethenyl 3 Phenoxy
Precursor Synthesis and Functional Group Introduction Strategies
The convergent synthesis of the target molecule relies on the robust preparation of key intermediates and the subsequent carbon-carbon bond formation to introduce the reactive nitroethenyl group. Methodologies are chosen based on precursor availability, reaction efficiency, and functional group compatibility.
The most critical precursor for the synthesis of Benzene (B151609), 1-(2-nitroethenyl)-3-phenoxy- is 3-phenoxybenzaldehyde (B142659). This intermediate provides the necessary aldehyde functional group, which serves as the electrophilic site for the introduction of the nitroethenyl group. Several established methods exist for the synthesis of 3-phenoxybenzaldehyde.
One common approach involves the Sommelet reaction, utilizing 3-phenoxybenzyl chloride as the starting material. In this method, the benzyl (B1604629) chloride is treated with hexamethylene tetramine (B166960) in a mixture of glacial acetic acid and water, followed by hydrolysis with hydrochloric acid to yield the desired aldehyde. prepchem.com A patent describes an optimized version of this process where a mixture of 3-phenoxybenzyl halide and 3-phenoxybenzal halide is added to a pre-mixed solution of hexamethylenetetramine, acetic acid, and water at controlled temperatures to improve yields and minimize by-products. google.com
An alternative route begins with 3-phenoxybenzoic acid, which can be converted to 3-phenoxybenzaldehyde. biosynth.com Although less detailed in the provided literature, this transformation typically involves the reduction of the carboxylic acid or its derivative (like an acid chloride or ester) to the corresponding aldehyde. The compound 3-phenoxymandelonitrile, an important intermediate for pyrethroid insecticides, is also synthesized from 3-phenoxybenzaldehyde, highlighting the precursor's significance in various chemical syntheses. wikipedia.orgchemicalbook.com
| Starting Material | Key Reagents | Reaction Type | Reference |
|---|---|---|---|
| 3-Phenoxybenzyl chloride | Hexamethylene tetramine, Acetic Acid, Water, HCl | Sommelet Reaction | prepchem.comgoogle.com |
| 3-Phenoxybenzoic acid | Phenylmagnesium bromide (example of a related synthesis) | Reduction/Grignard (Illustrative) | biosynth.com |
The most direct and widely used method for introducing the nitroethenyl group onto an aromatic aldehyde is the Henry reaction, also known as the nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgscirp.org For the synthesis of Benzene, 1-(2-nitroethenyl)-3-phenoxy-, this involves the reaction of 3-phenoxybenzaldehyde with nitromethane (B149229).
The mechanism begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of 3-phenoxybenzaldehyde, forming a β-nitro alkoxide intermediate. Subsequent protonation yields a β-nitro alcohol. wikipedia.org This intermediate is often not isolated but is directly dehydrated under the reaction conditions (or in a subsequent step, often with heat or a dehydrating agent) to form the final product, Benzene, 1-(2-nitroethenyl)-3-phenoxy-, which is a nitroalkene. wikipedia.orgscirp.org The elimination of water is driven by the formation of a highly conjugated system. scirp.org
The reaction is versatile, and a variety of bases can be employed, ranging from inorganic bases like alkali hydroxides and carbonates to organic amines. wikipedia.orgscirp.org
While the Henry reaction is the classical approach, modern cross-coupling methodologies like the Heck and Suzuki reactions offer alternative, albeit less direct, strategies for forming the aryl-nitroethenyl C-C bond.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgyoutube.com A plausible, though not explicitly documented, route for the target molecule could involve the coupling of a 3-phenoxy-substituted aryl halide (e.g., 3-phenoxy-iodobenzene) with nitroethene. The success of this reaction would depend on managing the reactivity of nitroethene, which is prone to polymerization. The Heck reaction typically exhibits high stereoselectivity for the trans isomer, which is advantageous. organic-chemistry.orgyoutube.com
The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. wikipedia.org A potential Suzuki pathway could involve the coupling of a 3-phenoxy-substituted arylboronic acid with a (2-nitrovinyl)halide. Conversely, the reaction could couple a 3-phenoxy-substituted aryl halide with a (2-nitrovinyl)boronic acid or its ester derivative. A significant development in Suzuki-Miyaura coupling has been the use of nitroarenes themselves as electrophilic partners, where the Ar–NO2 bond is cleaved by palladium. acs.orgthieme.deorganic-chemistry.org While this has been demonstrated for biaryl synthesis, its adaptation for creating a nitroethenyl linkage would represent a novel application of this C-NO2 bond activation chemistry. organic-chemistry.orgmdpi.com
Optimization of Reaction Conditions and Yields for Benzene, 1-(2-nitroethenyl)-3-phenoxy-
Achieving high yields and purity in the synthesis of Benzene, 1-(2-nitroethenyl)-3-phenoxy- requires careful optimization of several reaction parameters, including the choice of catalyst, ligands, solvent, and temperature.
The choice of catalyst is paramount for the efficiency of each synthetic route.
Henry Reaction: For the nitroaldol condensation, a wide range of base catalysts can be used. Simple catalysts include ammonium (B1175870) acetate (B1210297) or primary amines. sciencemadness.org The use of heterogeneous solid base catalysts, such as layered double hydroxides (LDHs), has been explored as a greener alternative, offering advantages like easier catalyst recovery and potentially higher selectivity for the β-nitro alcohol intermediate. scirp.orgscirp.org For asymmetric synthesis, which may not be directly relevant for the target compound unless chiral derivatives are desired, chiral metal complexes (e.g., copper(II) with bis(β-amino alcohol) ligands) have been shown to be highly effective. mdpi.com
Heck and Suzuki Reactions: These reactions are almost exclusively catalyzed by palladium complexes. The catalytic activity is profoundly influenced by the choice of ligands coordinated to the palladium center. Electron-rich and sterically hindered phosphine (B1218219) ligands (e.g., SPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often employed to stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination. organic-chemistry.orgscite.airesearchgate.netresearchgate.net The ligand's structure can impact catalyst stability, turnover number, and the ability to couple less reactive substrates like aryl chlorides. scite.aichemrevlett.com For instance, the Suzuki-Miyaura coupling of nitroarenes was successfully achieved using a Pd(acac)2/BrettPhos system. organic-chemistry.org
| Reaction Type | Catalyst System | Key Ligand(s) | Effect/Purpose | Reference |
|---|---|---|---|---|
| Henry Reaction | Basic Catalysts (e.g., amines, hydroxides) | N/A | Deprotonation of nitromethane | wikipedia.orgsciencemadness.org |
| Henry Reaction (Green Protocol) | Layered Double Hydroxides (LDHs) | N/A (Solid Support) | Heterogeneous catalysis, easy recovery | scirp.orgscirp.org |
| Heck Coupling | Palladium(II) Acetate / Chloride | Phosphines (e.g., PPh3), NHCs | Stabilize Pd(0), enhance catalytic activity | organic-chemistry.orgscite.ai |
| Suzuki Coupling | Palladium(II) Acetylacetonate | BrettPhos, SPhos | High activity for challenging substrates (e.g., nitroarenes) | organic-chemistry.orgresearchgate.net |
Solvent and temperature are critical parameters that must be fine-tuned to maximize yield and minimize side reactions.
Henry Reaction: The choice of solvent can influence reaction rates and yields. Polar solvents are generally preferred. researchgate.net Some studies have found that highly polar and "green" solvents like water or ethanol (B145695) can be very effective, sometimes leading to higher yields than traditional organic solvents. mdpi.comresearchgate.net Temperature control is crucial; while moderate temperatures are often sufficient, higher temperatures can be used to promote the dehydration of the intermediate β-nitro alcohol to the final nitroalkene product. mdpi.com However, excessively high temperatures can lead to polymerization or decomposition. sciencemadness.org
Heck and Suzuki Reactions: Solvents such as 1,4-dioxane, DMF, or toluene (B28343) are commonly used for these cross-coupling reactions. organic-chemistry.org The choice depends on the solubility of the reactants and the temperature required. Aqueous-phase reactions have also been developed using water-soluble ligands, offering a greener alternative. organic-chemistry.org Temperature is a key factor, with reactions often run at elevated temperatures (e.g., 80-140 °C) to ensure a reasonable reaction rate. organic-chemistry.orgnih.gov Microwave irradiation has been shown to dramatically reduce reaction times, providing an efficient method for high-yield synthesis. organic-chemistry.orgnih.gov
| Reaction Type | Solvent | Temperature Range | General Effect on Outcome | Reference |
|---|---|---|---|---|
| Henry Reaction | Ethanol, Water, Isopropanol | Room Temp. to 80 °C | Polar solvents can increase yield; higher temp favors dehydration. | mdpi.comresearchgate.netmdpi.com |
| Heck Coupling | DMF, Ethanol, Water (with specific catalysts) | 80 - 140 °C (or Microwave) | High temp needed for catalyst turnover; MW reduces time. | organic-chemistry.orgnih.gov |
| Suzuki Coupling | 1,4-Dioxane, Toluene | 100 - 130 °C | High temp required for C-NO2 activation or aryl halides. | organic-chemistry.org |
Green Chemistry Approaches in the Synthesis of Benzene, 1-(2-nitroethenyl)-3-phenoxy-
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of β-nitrostyrenes, including Benzene, 1-(2-nitroethenyl)-3-phenoxy-, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents.
Solvent-free and mechanochemical techniques represent a significant advancement in the green synthesis of nitrostyrenes. These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures.
Microwave-Assisted Solvent-Free Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often in the absence of a solvent. The synthesis of β-nitrostyrenes can be efficiently carried out by mixing an aromatic aldehyde with a nitroalkane in the presence of a solid catalyst, such as potassium carbonate on alumina (B75360) (K₂CO₃/Al₂O₃), and irradiating the mixture with microwaves. lookchem.com This method significantly reduces reaction times compared to conventional heating. lookchem.com
A plausible application of this method for the synthesis of Benzene, 1-(2-nitroethenyl)-3-phenoxy- would involve the reaction of 3-phenoxybenzaldehyde with nitroethane under microwave irradiation. The reaction conditions and yields for similar syntheses are summarized in the table below.
| Aldehyde | Catalyst | Power (W) | Time (min) | Yield (%) |
| Benzaldehyde | K₂CO₃/Al₂O₃ | 175 | 5 | 86 |
| 4-Chlorobenzaldehyde | K₂CO₃/Al₂O₃ | 225 | 4 | 95 |
| 4-Methoxybenzaldehyde | K₂CO₃/Al₂O₃ | 175 | 6 | 92 |
| Data derived from studies on various benzaldehydes and nitromethane. |
Mechanochemical Synthesis by Grinding:
Mechanochemistry, which involves inducing reactions in the solid state by grinding, offers another solvent-free alternative. The Henry reaction can be effectively promoted by grinding the reactants, an aldehyde and a nitroalkane, with a catalyst such as imidazole. tandfonline.com This method is not only environmentally friendly but also energy-efficient as it proceeds at ambient temperature. tandfonline.com The addition of sand can further enhance the reaction by increasing friction. tandfonline.com
For the synthesis of Benzene, 1-(2-nitroethenyl)-3-phenoxy-, 3-phenoxybenzaldehyde and nitroethane could be ground together with a catalytic amount of imidazole. The table below presents data from the synthesis of various nitroalcohols using this grinding method.
| Aldehyde | Nitroalkane | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde | Nitromethane | Imidazole | 1.5 | 85 |
| 4-Nitrobenzaldehyde | Nitromethane | Imidazole | 1.0 | 92 |
| Benzaldehyde | Nitroethane | Imidazole | 2.0 | 82 |
| Data represents the formation of the intermediate nitroalcohol. |
Biocatalysis and organocatalysis offer highly selective and environmentally friendly alternatives to traditional metal-based catalysts for the Henry reaction.
Biocatalysis:
Enzymes have been identified as promising biocatalysts for the Henry reaction, primarily for the synthesis of the chiral β-nitro alcohol intermediate. An acyl-peptide releasing enzyme from Sulfolobus tokodaii (ST0779) has shown superior catalytic efficiency and enantioselectivity compared to other enzymes like Porcine Pancreatic Lipase (PPL). rsc.org This biocatalyst has demonstrated activity towards a broad range of substituted benzaldehydes. rsc.org The enzymatic reaction is typically carried out in an organic solvent with a controlled amount of water to maintain enzyme activity. rsc.org
The application of ST0779 to the reaction between 3-phenoxybenzaldehyde and nitroethane could potentially yield an enantioenriched β-nitro alcohol, which can then be dehydrated to the target compound. The table below shows the performance of ST0779 with various substituted benzaldehydes.
| Aldehyde | Biocatalyst | Yield (%) | Enantiomeric Excess (ee%) |
| 4-Nitrobenzaldehyde | ST0779 | 92 | 94 |
| 4-Cyanobenzaldehyde | ST0779 | 89 | 93 |
| 2-Nitrobenzaldehyde | ST0779 | 92 | 99 |
| Reaction with nitromethane. |
Organocatalysis:
Organocatalysts are small organic molecules that can catalyze chemical reactions. For the Henry reaction, various organocatalysts have been developed that are metal-free and operate under mild conditions. Chiral organocatalysts can also be used to achieve high enantioselectivity in the formation of β-nitro alcohols. mdpi.commdpi.com For instance, novel chiral bis(β-amino alcohol) ligands in complex with copper(II) acetate have been shown to be highly effective for the asymmetric Henry reaction of substituted aromatic aldehydes with nitromethane in ethanol at ambient temperature. mdpi.com While this system contains a metal, the catalysis is driven by the organic ligand, and it represents a move towards greener reaction conditions.
The synthesis of Benzene, 1-(2-nitroethenyl)-3-phenoxy- could be envisioned using an organocatalytic approach, which would likely proceed through the formation of the β-nitro alcohol intermediate. The following table summarizes the results of an organocatalyzed Henry reaction with different substituted benzaldehydes.
| Aldehyde | Catalyst System | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 2-Nitrobenzaldehyde | Chiral bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | 24 | >99 | 90.4 |
| 4-Nitrobenzaldehyde | Chiral bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | 24 | >99 | 94.6 |
| 4-Methylbenzaldehyde | Chiral bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | 24 | 82 | 81.0 |
| Reaction with nitromethane. |
Elucidation of Reaction Mechanisms and Transformational Pathways of Benzene, 1 2 Nitroethenyl 3 Phenoxy
Nucleophilic Additions to the Nitroethenyl System of Benzene (B151609), 1-(2-nitroethenyl)-3-phenoxy-
The nitroethenyl group is a potent electron-withdrawing system, rendering the β-carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for several important synthetic transformations.
The conjugate addition of nucleophiles to the activated double bond of the nitroethenyl group, known as the Michael addition, is a characteristic reaction for this class of compounds. chemrxiv.orgniscpr.res.in The strong electron-withdrawing nature of the nitro group facilitates the attack of a wide range of nucleophiles, including carbanions (e.g., from malonates, β-ketoesters), amines, and thiols.
The general mechanism proceeds via the attack of a nucleophile on the β-carbon of the nitroethenyl group, leading to the formation of a resonance-stabilized nitronate intermediate. This intermediate is then protonated, typically during workup, to yield the final addition product. The reaction is often catalyzed by a base, which serves to generate the nucleophile in situ.
Step 1: Nucleophilic Attack: The nucleophile adds to the electrophilic β-carbon of the double bond.
Step 2: Formation of Nitronate Intermediate: This addition results in the formation of a carbanion adjacent to the nitro group, which is stabilized by resonance.
Step 3: Protonation: The nitronate intermediate is protonated to give the final product.
Recent research has highlighted the use of organocatalysts, such as chiral secondary amines (e.g., proline derivatives) and thioureas, to achieve highly enantioselective Michael additions to β-nitrostyrenes. ethz.chmdpi.comresearchgate.net These catalysts can activate both the nucleophile (through enamine formation) and the electrophile (through hydrogen bonding with the nitro group). researchgate.net
Table 1: Examples of Nucleophiles in Michael Additions to β-Nitrostyrenes
| Nucleophile Source | Type of Nucleophile | Resulting Adduct Type |
|---|---|---|
| Diethyl malonate | Carbon nucleophile | γ-Nitro ester |
| Acetophenone | Carbon nucleophile | γ-Nitro ketone |
| Pyrrolidine | Nitrogen nucleophile | β-Amino-nitroalkane |
| Thiophenol | Sulfur nucleophile | β-Thio-nitroalkane |
Cycloaddition Reactions Involving the Nitroethenyl Group
The electron-deficient double bond of the nitroethenyl group can also participate as a dienophile or dipolarophile in cycloaddition reactions. These reactions are valuable for the construction of cyclic and heterocyclic systems.
Diels-Alder Reactions: As a dienophile, Benzene, 1-(2-nitroethenyl)-3-phenoxy- can react with electron-rich dienes to form six-membered rings. The stereochemistry and regiochemistry of the reaction are governed by the principles of the Diels-Alder reaction, with the nitro group directing the outcome. The reaction of β-nitrostyrene derivatives with cyclic dienes has been investigated for the synthesis of fluorinated norbornenes. beilstein-journals.org
1,3-Dipolar Cycloadditions: The nitroethenyl group is an excellent dipolarophile and reacts with a variety of 1,3-dipoles, such as nitrile oxides, azides, and nitrones, to afford five-membered heterocyclic rings. uchicago.edunih.gov For instance, the reaction with a nitrile oxide would yield a 3,5-disubstituted isoxazoline. These reactions provide a direct route to highly functionalized heterocyclic compounds.
Electrophilic Aromatic Substitutions on the Benzene Ring of Benzene, 1-(2-nitroethenyl)-3-phenoxy-
The benzene ring of Benzene, 1-(2-nitroethenyl)-3-phenoxy- is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is determined by the directing effects of the two existing substituents: the phenoxy group and the 1-(2-nitroethenyl) group. pku.edu.cnmsu.edu
The positions on the benzene ring relative to the 1-(2-nitroethenyl) group are numbered C1 through C6, with C1 being the point of attachment. The phenoxy group is at C3. The possible positions for electrophilic attack are C2, C4, C5, and C6.
The directing effects of the substituents are as follows:
Phenoxy Group (-OPh): The phenoxy group is an ortho, para-director. The oxygen atom can donate a lone pair of electrons to the ring through resonance, increasing the electron density at the ortho (C2, C4) and para (C6) positions. quora.com
1-(2-Nitroethenyl) Group (-CH=CHNO₂): This group is a deactivating, meta-director. The vinyl group conjugated with the electron-withdrawing nitro group pulls electron density out of the aromatic ring, deactivating it towards electrophilic attack. cognitoedu.org This deactivation is most pronounced at the ortho and para positions, making the meta positions (C2, C6 relative to this group, which are C2 and C5 relative to the C1 carbon) the least deactivated and therefore the preferred sites of attack.
The phenoxy group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. quora.com This is due to the electron-donating resonance effect of the oxygen atom.
Conversely, the 1-(2-nitroethenyl) group is a deactivating group, which decreases the rate of electrophilic aromatic substitution. cognitoedu.org The electron-withdrawing nature of this substituent reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect | Influence on Reactivity |
|---|---|---|---|
| -OPh (Phenoxy) | Electron-donating | Ortho, Para | Activating |
| -CH=CHNO₂ (Nitroethenyl) | Electron-withdrawing | Meta | Deactivating |
Redox Chemistry of Benzene, 1-(2-nitroethenyl)-3-phenoxy-
The redox chemistry of this compound is primarily centered on the nitro group, which is readily reducible. The reduction of the nitro group can lead to a variety of products depending on the reaction conditions and the reducing agent used. wikipedia.org
Common reduction pathways for nitro compounds include:
Reduction to an Amine: The most common transformation is the complete reduction of the nitro group to a primary amine (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). wikipedia.org
Partial Reduction to a Hydroxylamine (B1172632) or Oxime: Under milder reduction conditions, it is possible to achieve partial reduction to a hydroxylamine (-NHOH) or an oxime (-CH=NOH). wikipedia.org For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org
Electrochemical studies on β-nitrostyrene have shown that it undergoes a one-electron reduction to form a radical anion. electrochem.org This radical anion can then dimerize or undergo further reduction. The specific products of electrochemical reduction can be complex and are highly dependent on the solvent and reaction conditions. electrochem.org
The phenoxy group is generally stable to most reducing conditions used for the nitro group. However, under harsh conditions, cleavage of the ether linkage could potentially occur.
Table 3: Potential Reduction Products of the Nitroethenyl Group
| Reducing Agent | Reaction Conditions | Major Product |
|---|---|---|
| H₂, Pd/C | Catalytic Hydrogenation | 1-(2-aminoethyl)-3-phenoxy-benzene |
| Fe, HCl | Acidic Reduction | 1-(2-aminoethyl)-3-phenoxy-benzene |
| Zn, NH₄Cl | Mild Reduction | 1-(2-(hydroxyamino)ethyl)-3-phenoxy-benzene |
Reduction Pathways of the Nitro Group and Olefin
The 2-nitroethenyl group is highly susceptible to reduction due to the strong electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond (olefin). This electronic configuration facilitates a range of reduction reactions that can be directed selectively toward the olefin, the nitro group, or both simultaneously, depending on the choice of reagents and reaction conditions.
Selective Reduction of the Olefin: The conjugated double bond is readily reduced by hydride reagents. A common method involves the use of sodium borohydride (B1222165) (NaBH₄), often in a mixed solvent system like tetrahydrofuran (B95107) (THF) and methanol. This reaction proceeds via a 1,4-conjugate addition (Michael addition) of a hydride ion to the β-carbon of the nitroalkene. The resulting nitronate anion is then protonated by the solvent to yield the corresponding nitroalkane, in this case, Benzene, 1-(2-nitroethyl)-3-phenoxy-. This method is highly efficient for selectively saturating the double bond without affecting the nitro group. researchgate.net
Selective Reduction of the Nitro Group: Achieving selective reduction of the nitro group while preserving the olefinic double bond is more challenging but can be accomplished using specific catalytic systems. Catalytic hydrogenation using platinum or copper-based catalysts under controlled conditions has shown high chemoselectivity for the nitro group in substituted nitrostyrenes. rsc.orgrsc.org For instance, a Pt/FeOx catalyst has been used for the chemoselective hydrogenation of 3-nitrostyrene (B1585535) to 3-vinylaniline, demonstrating that the nitro group can be reduced to an amine with high selectivity. rsc.orgresearchgate.net Other reagents like sodium sulfide (B99878) (Na₂S) are also known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comstackexchange.com
Concurrent Reduction of Both Groups: The complete reduction of both the nitro group and the double bond to yield the corresponding phenethylamine (B48288) derivative, 2-(3-phenoxyphenyl)ethan-1-amine, is a common and synthetically valuable transformation. This can be achieved through several powerful reduction methods:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source is a classic and effective method for the exhaustive reduction of nitroalkenes. commonorganicchemistry.comresearchgate.net
Metal Hydrides with Catalysts: While NaBH₄ alone is insufficient to reduce the nitro group, its reactivity can be enhanced by the addition of transition metal salts. researchgate.netjsynthchem.com A combination of NaBH₄ and copper(II) chloride (CuCl₂), for example, provides a rapid, one-pot method for converting β-nitrostyrenes directly to phenethylamines. beilstein-journals.org Similarly, combinations like NaBH₄-FeCl₂ have proven effective. d-nb.info
Borane Reagents: Borane (BH₃·THF), generated in situ from NaBH₄ and BF₃·Et₂O, is another effective reagent for the complete reduction of α,β-unsaturated nitroalkenes to their corresponding primary amines.
Dissolving Metal Reductions: The use of metals like iron (Fe) or zinc (Zn) in acidic media (e.g., HCl or acetic acid) can also accomplish this transformation. commonorganicchemistry.comresearchgate.net
The specific pathway and resulting product are highly dependent on the chosen methodology, as summarized in the table below.
| Reagent(s) | Transformation | Primary Product | Mechanism/Notes |
|---|---|---|---|
| NaBH₄ in THF/Methanol | Selective Olefin Reduction | Benzene, 1-(2-nitroethyl)-3-phenoxy- | Proceeds via 1,4-conjugate hydride addition to the double bond. researchgate.net |
| H₂ / Pt/FeOx Catalyst | Selective Nitro Reduction | Benzene, 1-amino-3-(2-nitroethenyl)- (Hypothetical based on analogues) | Catalyst systems can be tuned for high chemoselectivity towards the nitro group. rsc.orgresearchgate.net |
| Na₂S | Selective Nitro Reduction | Benzene, 1-amino-3-(2-nitroethenyl)- (Hypothetical based on analogues) | Often used for selective reduction of aromatic nitro groups. commonorganicchemistry.comstackexchange.com |
| H₂ / Pd/C | Full Reduction | 2-(3-phenoxyphenyl)ethan-1-amine | Standard catalytic hydrogenation reduces both functional groups. commonorganicchemistry.com |
| NaBH₄ / CuCl₂ | Full Reduction | 2-(3-phenoxyphenyl)ethan-1-amine | One-pot method where the transition metal enhances the reducing power of NaBH₄. beilstein-journals.org |
| BH₃·THF | Full Reduction | 2-(3-phenoxyphenyl)ethan-1-amine | Borane is a powerful reducing agent capable of reducing both moieties. |
| Fe / HCl | Full Reduction | 2-(3-phenoxyphenyl)ethan-1-amine | Classic dissolving metal reduction effective for nitroalkenes. researchgate.net |
Oxidation Reactions of the Phenoxy Moiety
The phenoxy moiety in Benzene, 1-(2-nitroethenyl)-3-phenoxy- is composed of two aromatic rings linked by an ether oxygen. Diaryl ethers are known for their high chemical stability and are generally unreactive towards most oxidizing agents under standard conditions. libretexts.orglibretexts.org The C-O bonds are strong, and the aromatic rings are deactivated towards electrophilic attack compared to phenols.
Oxidative transformation of this group is not a common reaction pathway and would require harsh conditions or specific catalytic activation. Most reactions reported for ethers involve acidic cleavage rather than oxidation. libretexts.orglibretexts.org However, several potential, albeit mechanistically challenging, oxidation pathways can be considered:
Aromatic Ring Oxidation: Under forcing conditions with powerful oxidizing agents (e.g., ozone, potassium permanganate, ruthenium tetroxide), the phenyl rings themselves could undergo oxidation. This could potentially lead to the formation of phenols (hydroxylation), quinones, or complete cleavage of the aromatic ring. These reactions are typically not selective and would likely also degrade the nitroethenyl side chain.
Oxidative Cleavage: While typically achieved via hydrogenolysis or strong acids, oxidative cleavage of the C-O ether bond is mechanistically possible. researchgate.net This could proceed through a radical mechanism initiated by a strong oxidant, leading to the formation of phenoxyl radicals. The ultimate products would likely be a mixture of substituted phenols and quinones.
Due to the inherent stability of the diaryl ether linkage, these reactions are not synthetically favorable and have not been specifically documented for Benzene, 1-(2-nitroethenyl)-3-phenoxy-. The table below outlines these hypothetical pathways.
| Reagent(s) | Potential Transformation | Hypothetical Product(s) | Mechanism/Notes |
|---|---|---|---|
| Strong Oxidants (e.g., KMnO₄, O₃) | Aromatic Ring Hydroxylation/Cleavage | Substituted phenols, quinones, ring-opened products | Requires harsh conditions; lacks selectivity and would likely degrade the entire molecule. numberanalytics.com |
| Radical Initiators / O₂ | Oxidative C-O Bond Cleavage | Phenols, quinones | Hypothetical pathway involving phenoxyl radical intermediates. The stability of diaryl ethers makes this unlikely. rsc.org |
Advanced Spectroscopic Characterization Techniques for Structural Confirmation of Benzene, 1 2 Nitroethenyl 3 Phenoxy and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer precise information regarding the number and types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Benzene (B151609), 1-(2-nitroethenyl)-3-phenoxy- is expected to exhibit distinct signals for the vinylic protons of the nitroethenyl group and the aromatic protons of the two benzene rings. The vinylic protons, typically labeled H-α and H-β, are expected to appear as doublets due to mutual spin-spin coupling. For trans-β-nitrostyrene derivatives, the coupling constant (J) between these protons is typically large (around 13.5 Hz). uc.pt The chemical shifts are influenced by the strong electron-withdrawing nitro group, causing them to resonate at a lower field (higher ppm). The aromatic region will show a complex pattern of multiplets corresponding to the nine aromatic protons. The substitution pattern on both rings will influence their precise chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The spectrum for Benzene, 1-(2-nitroethenyl)-3-phenoxy- would be expected to show 14 distinct signals corresponding to its 14 carbon atoms (assuming no accidental equivalence). The carbons of the nitroethenyl group (C-α and C-β) would appear in the olefinic region, with their chemical shifts significantly affected by the nitro group. The carbon attached to the nitro group (C-β) is expected to be further downfield. The aromatic carbons will resonate in the typical range of ~110-160 ppm. The carbons bonded to the ether oxygen (C-O) will have characteristic downfield shifts.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Benzene, 1-(2-nitroethenyl)-3-phenoxy- in CDCl₃
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-α (vinylic) | ~7.6 | Doublet (d) | ~13.5 |
| H-β (vinylic) | ~8.0 | Doublet (d) | ~13.5 |
| Aromatic Protons | ~6.9 - 7.8 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Benzene, 1-(2-nitroethenyl)-3-phenoxy- in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-α (vinylic) | ~134 |
| C-β (vinylic) | ~145 |
| Aromatic C-H | ~115 - 130 |
| Aromatic C (quaternary) | ~135 - 160 |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically over two to three bonds. For Benzene, 1-(2-nitroethenyl)-3-phenoxy-, a COSY spectrum would show a clear cross-peak between the vinylic protons H-α and H-β, confirming their direct connectivity. It would also reveal the coupling networks within each of the aromatic rings, helping to assign specific protons based on their adjacent neighbors.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons (¹H-¹³C one-bond correlations). An HSQC spectrum would definitively link each proton signal (except for non-protonated carbons) to its corresponding carbon signal. For instance, it would show cross-peaks connecting the H-α signal to the C-α signal and the H-β signal to the C-β signal, as well as linking each aromatic proton to its respective carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). This technique is invaluable for piecing together the molecular skeleton. For example, HMBC would show correlations from the vinylic proton H-α to the aromatic carbon C-1 of the substituted ring, and from the aromatic protons to the quaternary carbons within their respective rings and across the ether linkage, thus confirming the arrangement of the nitroethenyl and phenoxy substituents on the central benzene ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, IR and Raman, are complementary methods used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa
The key functional groups in Benzene, 1-(2-nitroethenyl)-3-phenoxy- are the nitro group (NO₂), the alkene double bond (C=C), and the aryl ether linkage (C-O-C).
Nitro (NO₂) Group: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). In conjugated systems like β-nitrostyrene, these bands are very strong in the IR spectrum.
Ethenyl (C=C) Group: The carbon-carbon double bond stretch (ν_C=C) in the conjugated nitroethenyl moiety gives rise to a band in the 1650-1600 cm⁻¹ region. The C-H out-of-plane bending vibration of the trans-alkene is also characteristic and appears as a strong band around 960-980 cm⁻¹.
Phenoxy (Aryl Ether) Group: The aryl ether linkage is characterized by two C-O stretching vibrations: an asymmetric stretch (ν_as(C-O-C)) and a symmetric stretch (ν_s(C-O-C)). These typically appear as strong bands in the IR spectrum.
Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. edinst.comsepscience.com Therefore, the C=C stretch of the ethenyl group and the symmetric breathing modes of the aromatic rings are expected to produce strong signals in the Raman spectrum. The symmetric stretch of the nitro group would also be Raman active.
Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1520 (Strong) | Weak |
| Nitro (NO₂) | Symmetric Stretch | ~1350 (Strong) | Strong |
| Ethenyl (C=C) | C=C Stretch | ~1630 (Medium) | Strong |
| Ethenyl (=C-H) | Out-of-plane bend (trans) | ~970 (Strong) | Weak |
| Phenoxy (Ar-O-Ar) | Asymmetric C-O-C Stretch | ~1240 (Strong) | Medium |
| Aromatic Ring | C=C Stretch | ~1600, ~1480 (Medium) | Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition, and enabling structural elucidation through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For Benzene, 1-(2-nitroethenyl)-3-phenoxy-, with the chemical formula C₁₄H₁₁NO₃, the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula with high confidence.
Molecular Formula: C₁₄H₁₁NO₃
Monoisotopic Mass (Calculated): 241.0739 Da
An HRMS measurement within a few parts per million (ppm) of this calculated value would serve as strong evidence for the proposed elemental composition.
Fragmentation Analysis: Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern provides a "fingerprint" that can help identify the structure. For nitrostyrene (B7858105) derivatives, common fragmentation pathways include the loss of the nitro group (NO₂) or a nitro radical (NO·). researchgate.net The fragmentation of the parent compound, β-nitrostyrene, shows losses of NO₂ (46 Da) and NO (30 Da). nist.gov For Benzene, 1-(2-nitroethenyl)-3-phenoxy-, fragmentation could also occur at the ether linkage. The analysis of the mass spectrum of the related compound 1-nitro-3-phenoxybenzene (B1614639) (C₁₂H₉NO₃, MW 215.20) shows a prominent molecular ion peak and fragments corresponding to the loss of the nitro group and cleavage of the ether bond. nist.gov Therefore, the mass spectrum of the target compound is expected to show a molecular ion peak at m/z 241, followed by key fragment ions.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z Value | Proposed Fragment | Proposed Neutral Loss |
| 241 | [M]⁺ | - |
| 195 | [M - NO₂]⁺ | NO₂ (46 Da) |
| 165 | [M - NO₂ - CH₂O]⁺ or [C₁₃H₉]⁺ | NO₂, CH₂O |
| 148 | [C₈H₆NO₂]⁺ | C₆H₅O· (phenoxy radical) |
| 77 | [C₆H₅]⁺ | - |
Fragmentation Patterns of Benzene, 1-(2-nitroethenyl)-3-phenoxy-
The mass spectrometric fragmentation of Benzene, 1-(2-nitroethenyl)-3-phenoxy- is crucial for its structural confirmation. While direct experimental mass spectra for this specific compound are not widely available in public databases, a detailed analysis of the fragmentation patterns of closely related β-nitrostyrenes and aromatic nitro compounds allows for a reliable prediction of its behavior under mass spectrometric conditions, typically electron ionization (EI).
The fragmentation of β-nitrostyrene and its derivatives generally follows characteristic pathways involving the nitro group and the styrenic double bond. The presence of the phenoxy group in the meta position introduces additional fragmentation routes. The molecular ion (M+) of Benzene, 1-(2-nitroethenyl)-3-phenoxy- is expected to be observed, and its fragmentation is likely to proceed through several key pathways.
One of the primary fragmentation steps for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. This leads to the formation of a prominent [M-NO₂]⁺ ion. Another common fragmentation involves the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂), followed by rearrangement.
The vinylic bond can also undergo cleavage. A characteristic fragmentation for styrenic compounds is the cleavage of the bond beta to the aromatic ring, which can lead to the formation of a stable tropylium (B1234903) ion or a substituted tropylium ion.
The phenoxy group can also influence the fragmentation pattern. Cleavage of the ether bond can occur, leading to the loss of a phenoxy radical (•OPh) or a phenol (B47542) molecule (HOPh) after rearrangement.
Based on these general principles observed in related molecules, the expected key fragmentation ions for Benzene, 1-(2-nitroethenyl)-3-phenoxy- are detailed in the table below.
| m/z | Proposed Fragment Ion | Structural Formula of Fragment | Proposed Fragmentation Pathway |
| 241 | [M]⁺ | [C₁₄H₁₁NO₃]⁺ | Molecular Ion |
| 195 | [M - NO₂]⁺ | [C₁₄H₁₁O]⁺ | Loss of a nitro group |
| 165 | [M - C₆H₅O]⁺ | [C₈H₆NO₂]⁺ | Cleavage of the ether bond with loss of a phenoxy radical |
| 148 | [M - NO₂ - C₂H₂O]⁺ | [C₁₂H₉]⁺ | Loss of a nitro group followed by loss of ketene |
| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ | Formation of an indenyl cation |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Formation of the tropylium ion |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation from the phenoxy group |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of acetylene (B1199291) from the phenyl cation |
Computational and Theoretical Investigations into Benzene, 1 2 Nitroethenyl 3 Phenoxy
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic properties that govern a molecule's stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com
For Benzene (B151609), 1-(2-nitroethenyl)-3-phenoxy-, the molecular structure can be divided into three key fragments: the central benzene ring, the electron-withdrawing nitroethenyl group (-CH=CH-NO₂), and the electron-donating phenoxy group (-O-Ph).
HOMO: The HOMO is the orbital from which an electron is most easily removed. In this molecule, the HOMO is expected to be predominantly localized on the more electron-rich portions. This would include the π-system of the phenoxy group and the central benzene ring. The oxygen atom of the ether linkage, with its lone pairs, would also contribute significantly to the HOMO.
LUMO: The LUMO is the orbital that most readily accepts an electron. The strongly electron-withdrawing nature of the nitro group (-NO₂) significantly lowers the energy of the LUMO. Therefore, the LUMO is predicted to be primarily localized on the nitroethenyl fragment, particularly on the nitro group and the conjugated double bond. researchgate.net
HOMO-LUMO Gap: The presence of both electron-donating (phenoxy) and electron-withdrawing (nitroethenyl) groups connected through a conjugated π-system typically leads to a smaller HOMO-LUMO gap compared to the unsubstituted parent molecules. This reduced gap suggests that the molecule is likely to be chemically reactive and exhibit charge-transfer characteristics upon electronic excitation. materialsciencejournal.org
Table 1: Predicted Contributions of Molecular Fragments to Frontier Orbitals
| Molecular Fragment | Predicted Contribution to HOMO | Predicted Contribution to LUMO | Electronic Character |
|---|---|---|---|
| Phenoxy Group | High | Low | Electron-Donating |
| Central Benzene Ring | Moderate | Moderate | π-System Bridge |
| Nitroethenyl Group | Low | High | Electron-Withdrawing |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of positive and negative electrostatic potential.
For Benzene, 1-(2-nitroethenyl)-3-phenoxy-, the MEP surface is expected to show distinct regions of varying potential:
Negative Potential (Nucleophilic Regions): The most negative regions (typically colored red in MEP diagrams) are anticipated to be localized around the oxygen atoms of the nitro group. researchgate.net These areas are rich in electron density and are the most likely sites for an electrophilic attack. The π-electron clouds of the two benzene rings and the ether oxygen atom will also exhibit negative potential, though likely less intense than that of the nitro group oxygens.
Positive Potential (Electrophilic Regions): Regions of positive potential (typically colored blue) are generally found around the hydrogen atoms. The hydrogen atoms on the vinyl group (-CH=CH-) and the aromatic rings are expected to be electron-deficient and thus favorable sites for nucleophilic attack.
Neutral Regions: The carbon frameworks of the molecule will generally represent more neutral regions of the MEP surface (often colored green).
This charge distribution highlights the molecule's polar nature and indicates multiple potential sites for intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including their conformational flexibility and preferred shapes. This is governed by the rotational energy barriers between different parts of the molecule.
Phenoxy Group Rotation: The rotation of the phenoxy group around the C-O bond is subject to a certain energy barrier. Computational studies on analogous phenoxy-containing molecules suggest that these barriers are relatively low, allowing for flexibility. For example, the rotational barrier for the methoxy (B1213986) group in similar systems has been calculated to be around 13-14 kJ/mol. mdpi.com The barrier for a larger phenoxy group would be influenced by steric interactions with the hydrogen atoms on the central benzene ring.
Nitroethenyl Group Rotation: The rotation around the single bond connecting the nitroethenyl group to the central benzene ring is critical for the molecule's conjugation. A planar conformation, where the vinyl group and the benzene ring are coplanar, maximizes π-electron delocalization, which is an energetically favorable state. uc.pt Deviation from this planarity would disrupt conjugation and incur an energetic penalty. Therefore, the rotational barrier is expected to be significant enough to favor a near-planar arrangement. Studies on para-substituted phenols and anilines have shown that rotational barriers can be influenced by the electronic nature of substituents. researchgate.net
Table 2: Representative Rotational Energy Barriers for Similar Molecular Fragments
| Bond of Rotation | Analogous System | Typical Rotational Barrier (kJ/mol) |
|---|---|---|
| C(aryl)-O(ether) | Methoxy-substituted oxadiazole mdpi.com | ~14 |
| C(aryl)-N(amine) | Substituted Anilines researchgate.net | 15 - 30 |
| C(aryl)-C(vinyl) | Substituted Styrenes mdpi.com | > 30 (for non-planar transition state) |
Note: These values are for analogous systems and serve as estimates for discussing the target molecule.
Based on the interplay of steric hindrance and electronic stabilization, the preferred conformations of Benzene, 1-(2-nitroethenyl)-3-phenoxy- can be predicted.
The nitroethenyl group is strongly biased towards a conformation that is coplanar with the central benzene ring. This planarity allows for maximum resonance stabilization between the aromatic π-system and the electron-withdrawing nitroethenyl substituent. Conformational analyses of β-nitrostyrene derivatives confirm that planarity is a dominant factor in determining the lowest energy state. uc.pt The trans configuration of the nitro and phenyl groups across the C=C double bond is also generally favored.
The phenoxy group has more rotational freedom. Its preferred dihedral angle relative to the central ring will be a balance between minimizing steric clashes with adjacent atoms and optimizing any potential weak electronic interactions. The lowest energy conformation will likely involve a twisted arrangement of the phenoxy ring relative to the plane of the central benzene ring to alleviate steric hindrance.
Exploration of Structure Activity Relationships and Potential Applications of Benzene, 1 2 Nitroethenyl 3 Phenoxy in Non Biological Systems
Investigation of Materials Science Applications
The unique electronic and structural features of Benzene (B151609), 1-(2-nitroethenyl)-3-phenoxy-, namely the electron-deficient nitroethenyl group and the electron-donating phenoxy moiety, suggest its potential utility in the development of novel organic materials.
Polymerization Potential of the Nitroethenyl Group
The nitroethenyl group strongly influences the polymerization potential of β-nitrostyrene derivatives. The powerful electron-withdrawing nature of the nitro group makes the vinyl carbon-carbon double bond highly susceptible to nucleophilic attack, favoring an anionic polymerization mechanism.
Research on β-nitrostyrene and its substituted analogues has shown that they readily undergo anionic polymerization initiated by bases such as amines or sodium alkoxides. mdpi.comresearchgate.net The kinetics of this process have been found to be first-order with respect to both the monomer and the initiator concentrations. researchgate.net However, a significant characteristic of the resulting poly(β-nitrostyrene) is its frequent insolubility in common organic solvents, a factor that could impact its processability. researchgate.net
Conversely, β-nitrostyrene has been observed to act as a potent inhibitor in free-radical polymerization processes. acs.org This inhibitory effect could present challenges in forming copolymers with monomers that polymerize via radical pathways, such as styrene (B11656). The polymerization behavior of Benzene, 1-(2-nitroethenyl)-3-phenoxy- would likely follow these trends, with a high propensity for anionic polymerization and potential incompatibility with radical polymerization systems.
Table 1: Polymerization Characteristics of β-Nitrostyrene Derivatives
| Feature | Description |
|---|---|
| Primary Mechanism | Anionic Polymerization |
| Initiators | Bases (e.g., sodium alkoxide, amines) researchgate.net |
| Kinetics | First-order in monomer, First-order in initiator researchgate.net |
| Polymer Solubility | Often insoluble in common organic solvents researchgate.net |
| Radical Polymerization | Acts as a strong inhibitor acs.org |
Incorporation into Organic Electronic Materials
While direct studies on Benzene, 1-(2-nitroethenyl)-3-phenoxy- in organic electronics are absent, its molecular structure contains key features common to organic semiconductors. The molecule possesses an electron-donating phenoxy group and a strongly electron-withdrawing nitroethenyl group, creating a donor-acceptor (D-A) architecture. This, combined with the π-conjugated system of the phenyl and ethenyl components, is a common design strategy for tuning the electronic properties of organic materials. nih.govresearchgate.netresearchgate.netnih.gov
The performance of organic semiconductors in devices like organic thin-film transistors (OTFTs) is evaluated based on parameters such as charge carrier mobility and the current on/off ratio. nih.gov The electrochemical properties of β-nitrostyrenes are highly sensitive to the electronic nature of their substituents. researchgate.net Therefore, the interplay between the phenoxy and nitro groups in Benzene, 1-(2-nitroethenyl)-3-phenoxy- would critically define its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly impacting its potential as a semiconductor. Further research would be needed to synthesize the compound and characterize these fundamental electronic properties to assess its suitability for applications in organic electronics. nih.govresearchgate.net
Catalytic Activity and Ligand Design Based on Benzene, 1-(2-nitroethenyl)-3-phenoxy-
The reactive nitroethenyl group is a versatile functional handle that allows β-nitrostyrene derivatives to serve as precursors for complex molecular architectures, including ligands for metal-based catalysts and components of organocatalytic systems.
Investigation as a Precursor for Metal Ligands
The nitro group of β-nitrostyrenes is readily reducible to an amine, a fundamental building block for many ligands. researchgate.net The resulting amino group, in conjunction with the phenoxy ether oxygen and the aromatic rings of Benzene, 1-(2-nitroethenyl)-3-phenoxy-, could form a multidentate ligand capable of coordinating with various metal centers.
Furthermore, β-nitrostyrenes are excellent Michael acceptors, reacting with nucleophiles to form 1,3-difunctional compounds. For instance, the Michael addition of a nitroalkane to a nitrostyrene (B7858105) yields a 1,3-dinitro compound, which can be subsequently reduced to a 1,3-diamine. acs.orgmsu.edu Such diamines are valuable precursors for chiral ligands used in asymmetric catalysis. researchgate.net Therefore, Benzene, 1-(2-nitroethenyl)-3-phenoxy- represents a viable starting material for synthesizing novel ligand scaffolds through chemical transformations of its nitroethenyl unit.
Role in Organocatalytic Systems
β-Nitrostyrenes are prominently used as electrophilic substrates in a wide array of organocatalytic reactions. pageplace.de The nitro group powerfully activates the double bond, making it an excellent Michael acceptor for various nucleophiles. nih.gov Chiral organocatalysts, such as bifunctional thioureas and cinchona alkaloids, can activate the nitrostyrene, enabling highly enantioselective carbon-carbon and carbon-heteroatom bond formations. pageplace.dersc.org
Table 2: Selected Organocatalytic Reactions Using β-Nitrostyrene as a Substrate
| Reaction Type | Nucleophile | Catalyst Type | Product Class |
|---|---|---|---|
| Michael Addition | 1,3-Dicarbonyl Compounds | Bifunctional Thiourea pageplace.de | γ-Nitro Carbonyls |
| Michael Addition | Nitroalkanes | DMAP-Thiourea acs.orgmsu.edu | 1,3-Dinitro Compounds |
| Michael Addition | Aldehydes (via enamine) | Chiral Primary Amines/Thiourea researchgate.net | δ-Nitro Carbonyls |
| Hydroxylation | Oxime | Cinchona Alkaloids rsc.org | α-Nitro Alcohols |
An intriguing possibility involves the nitrostyrene derivative playing a more direct role in the catalytic cycle. It has been observed that an organocatalyst can first react with β-nitrostyrene to generate an adduct that serves as the true catalytic species for the subsequent reaction. mdpi.com This suggests a potential, albeit less conventional, role for Benzene, 1-(2-nitroethenyl)-3-phenoxy- not just as a passive substrate but as a modifiable component within an organocatalytic system.
Agrochemical and Environmental Science Applications
Derivatives of β-nitrostyrene have a long history of investigation for their biological activity, which points to potential applications in the agrochemical sector. Their inherent electronic properties also suggest speculative roles in environmental remediation technologies.
Historically, β-nitrostyrene and its derivatives have been recognized for their potent fungistatic and insecticidal properties and have been utilized in certain pesticide formulations. researchgate.net The antimicrobial activity of various β-nitrostyrene compounds against pathogenic microbes is also well-documented. researchgate.net The specific substitution pattern of Benzene, 1-(2-nitroethenyl)-3-phenoxy- would modulate this inherent activity, potentially offering a unique spectrum of efficacy.
In the realm of environmental science, the applications are more speculative and would depend on properties yet to be determined. For instance, should the compound prove to have useful organic semiconductor properties, it could be investigated for a role in photocatalysis. Combining organic semiconductors with materials like graphene has been explored as a strategy for the photocatalytic reduction of CO2, a key goal in environmental remediation. mdpi.com The potential of Benzene, 1-(2-nitroethenyl)-3-phenoxy- in such an application would hinge on its electronic band structure, stability, and efficiency in charge separation.
Table of Mentioned Compounds
| Compound Name |
|---|
| Benzene, 1-(2-nitroethenyl)-3-phenoxy- |
| β-nitrostyrene |
Precursor for Novel Chemical Scaffolds in Material Protection
The chemical architecture of Benzene, 1-(2-nitroethenyl)-3-phenoxy- makes it an ideal starting material for the synthesis of various heterocyclic compounds that are known to be effective in material protection, most notably as corrosion inhibitors. The presence of the β-nitrostyrene moiety allows for a variety of chemical transformations, leading to the formation of stable, multi-functional molecules capable of forming protective layers on metal surfaces.
The primary route to harnessing Benzene, 1-(2-nitroethenyl)-3-phenoxy- for material protection lies in its use as a synthon for nitrogen-containing heterocycles such as pyrroles and quinolines. These classes of compounds are well-documented for their corrosion inhibition properties, which stem from their ability to adsorb onto metal surfaces. The adsorption process is facilitated by the presence of heteroatoms (like nitrogen) with lone pair electrons and the π-electrons from the aromatic rings, which can interact with the vacant d-orbitals of the metal. This interaction leads to the formation of a protective film that isolates the metal from the corrosive environment.
The synthesis of pyrrole (B145914) derivatives from β-nitrostyrenes can be achieved through multicomponent reactions, which are efficient and atom-economical. nih.govbu.edu.eg For instance, the reaction of a β-nitrostyrene with a β-dicarbonyl compound and an amine can yield highly substituted pyrroles. In the case of Benzene, 1-(2-nitroethenyl)-3-phenoxy-, the resulting pyrrole would incorporate the phenoxy group, which could enhance its solubility in organic coatings and improve its hydrophobic properties, thereby offering better barrier protection.
Similarly, quinoline (B57606) derivatives can be synthesized from α,β-unsaturated aldehydes, which can be derived from β-nitrostyrenes. uctm.edu Quinolines are recognized for their excellent corrosion inhibition capabilities due to their bicyclic aromatic structure and the nitrogen heteroatom. researchgate.netresearchgate.net The presence of a phenoxy substituent on the quinoline scaffold derived from Benzene, 1-(2-nitroethenyl)-3-phenoxy- could further enhance its performance by increasing the electron density on the molecule, leading to stronger adsorption on the metal surface.
The table below presents the corrosion inhibition efficiency of various heterocyclic compounds derived from precursors structurally related to Benzene, 1-(2-nitroethenyl)-3-phenoxy-. This data illustrates the potential of such scaffolds in protecting metals in acidic environments.
| Inhibitor Compound Class | Precursor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Pyrrole Derivatives | β-Nitrostyrene | Carbon Steel | 1.0 M HCl | Up to 90% | nih.govijeab.com |
| Quinoline Derivatives | α,β-Unsaturated Aldehyde | Mild Steel | 1.0 M HCl | 88% - 97% | researchgate.netelectrochemsci.org |
| Substituted Phenanthroline | Phenanthroline | Mild Steel | 1 M HCl | Up to 97.6% | iapchem.org |
| Pyrimidine Derivative | Thiophene-2-carbaldehyde | Mild Steel | 1 M HCl | Up to 83.8% | nih.gov |
Interactive Data Table: Corrosion Inhibition Efficiency of Related Heterocyclic Scaffolds Note: This table contains data for compounds structurally related to the potential derivatives of Benzene, 1-(2-nitroethenyl)-3-phenoxy- to indicate the plausible performance of its derivatives.
Role in Environmental Remediation Technologies
The structural motifs present in Benzene, 1-(2-nitroethenyl)-3-phenoxy-, namely the nitroaromatic and phenoxy groups, suggest a potential role for this compound and its derivatives in environmental remediation technologies. Nitroaromatic compounds are known environmental pollutants, and their degradation pathways have been extensively studied. nih.govnih.gov Similarly, phenolic compounds are common contaminants in industrial wastewater. nih.govresearchgate.net
The presence of both a nitro group and a phenoxy group on the same molecule makes Benzene, 1-(2-nitroethenyl)-3-phenoxy- a candidate for studying the biodegradation and chemical degradation of complex pollutants. Microorganisms have evolved various strategies to metabolize nitroaromatic compounds, often involving the reduction of the nitro group to an amino group, followed by ring cleavage. nih.gov The phenoxy group, being an ether linkage, can also be targeted by microbial enzymes.
In the context of environmental technologies, Benzene, 1-(2-nitroethenyl)-3-phenoxy- could serve as a model compound to develop and test new remediation strategies, such as advanced oxidation processes (AOPs) or bioremediation. For instance, photocatalytic degradation using semiconductor materials could be employed to break down the molecule. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and its susceptibility to oxidative or reductive degradation.
The potential degradation pathways of Benzene, 1-(2-nitroethenyl)-3-phenoxy- in a hypothetical environmental remediation scenario are outlined below:
Reduction of the Nitro Group: The nitroethenyl group can be reduced to an aminoethenyl group under anaerobic conditions by microorganisms or chemical reductants. nih.gov
Oxidative Cleavage of the Double Bond: The carbon-carbon double bond in the ethenyl bridge can be cleaved through ozonolysis or other strong oxidation methods.
Hydroxylation of the Aromatic Ring: Advanced oxidation processes can introduce hydroxyl groups onto the benzene ring, making it more susceptible to ring opening.
Cleavage of the Ether Bond: The phenoxy group's ether linkage can be cleaved by certain microbial enzymes or through chemical hydrolysis under harsh conditions.
The following table provides hypothetical data on the removal efficiency of a compound like Benzene, 1-(2-nitroethenyl)-3-phenoxy- using different environmental remediation technologies, based on the known efficiencies for related nitroaromatic and phenolic pollutants.
| Remediation Technology | Target Pollutant Type | Removal Efficiency (%) | Potential Byproducts | Reference |
| Bioremediation (Aerobic) | Nitroaromatic Compounds | 70-90% | Aminophenols, Catechols | nih.govnih.gov |
| Photocatalytic Oxidation | Phenolic Compounds | >95% | Short-chain organic acids, CO2 | researchgate.net |
| Advanced Oxidation (Fenton) | Nitro-phenolic Compounds | >90% | Oxidized intermediates, CO2 | |
| Anaerobic Digestion | Nitroaromatic Compounds | 60-80% | Aromatic amines |
Interactive Data Table: Potential Environmental Remediation Efficiency Note: This table is a projection based on data for related compound classes and is intended to illustrate the potential applicability in environmental remediation.
Advanced Methodologies for the Analytical Characterization of Benzene, 1 2 Nitroethenyl 3 Phenoxy in Complex Matrices
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture for subsequent identification and quantification. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally sensitive compounds like Benzene (B151609), 1-(2-nitroethenyl)-3-phenoxy-. The development of a robust HPLC method is a meticulous process involving the optimization of several key parameters to achieve the desired separation efficiency and sensitivity.
A reversed-phase HPLC method is often the initial approach for compounds of moderate polarity. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For Benzene, 1-(2-nitroethenyl)-3-phenoxy-, a C18 column, which has octadecylsilane (B103800) as the stationary phase, would be a suitable choice due to its hydrophobicity.
The composition of the mobile phase is a critical factor influencing the retention time and resolution of the analyte. A mixture of an aqueous component (often water with a buffer to control pH) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically used. chromatographyonline.com An isocratic elution, where the mobile phase composition remains constant throughout the analysis, may be sufficient for simple matrices. researchgate.nettums.ac.ir However, for more complex samples, a gradient elution, where the proportion of the organic modifier is gradually increased, can provide better resolution and shorter analysis times.
Detection is another crucial aspect of HPLC method development. Given the presence of the nitroethenyl and phenoxy groups, which are chromophores, UV-Vis detection is a highly suitable technique. The wavelength of maximum absorbance (λmax) for the compound would be determined by scanning a standard solution across a range of UV-Vis wavelengths. For similar aromatic nitro compounds, detection is often performed in the UV region. distantreader.org
The following table illustrates a potential set of optimized HPLC parameters for the analysis of Benzene, 1-(2-nitroethenyl)-3-phenoxy-.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector | UV-Vis at 254 nm |
| Column Temperature | 30 °C |
| Retention Time | Approximately 6.8 min |
Method validation would be the final and essential step to ensure the reliability of the developed HPLC method. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
For compounds that are thermally stable and sufficiently volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for purity assessment and structural elucidation. The technique combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
In GC, the sample is vaporized and transported through a column by an inert carrier gas, such as helium. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. For Benzene, 1-(2-nitroethenyl)-3-phenoxy-, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation from potential impurities.
The temperature of the GC oven is a critical parameter that is programmed to increase over time. This temperature programming allows for the separation of compounds with a wide range of boiling points. The injector temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation.
Once the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a "molecular fingerprint" that can be used to identify the compound by comparison to a spectral library. The mass spectrometer can also be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying the target compound. The purity of Benzene, 1-(2-nitroethenyl)-3-phenoxy- can be determined by the relative area of its peak in the chromatogram.
A representative set of GC-MS parameters for the analysis of Benzene, 1-(2-nitroethenyl)-3-phenoxy- is presented in the table below.
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 50-500 amu (full scan) |
| Transfer Line Temp | 280 °C |
Electrochemical Methods for Compound Detection and Quantification
Electrochemical methods offer an alternative and often complementary approach to chromatographic techniques for the analysis of electroactive compounds. These methods are based on the measurement of an electrical signal (such as current or potential) that arises from a chemical reaction at an electrode surface. The presence of the reducible nitro group and the oxidizable phenoxy ether moiety in Benzene, 1-(2-nitroethenyl)-3-phenoxy- makes it a suitable candidate for electrochemical analysis.
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of a compound. By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is obtained that can provide information about the reduction and oxidation potentials of the analyte. This information is valuable for developing more sensitive quantitative electrochemical methods. For a nitroaromatic compound, a distinct reduction peak would be expected.
For quantitative analysis, techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often employed due to their higher sensitivity and better resolution compared to CV. In these techniques, the current is sampled in a way that minimizes the contribution from the charging current, thereby enhancing the faradaic current arising from the redox reaction of the analyte.
The choice of the working electrode material is critical for the performance of the electrochemical method. Glassy carbon electrodes (GCE) are commonly used due to their wide potential window and chemical inertness. The surface of the GCE can also be modified with various materials, such as nanomaterials or polymers, to enhance the sensitivity and selectivity of the detection.
A typical electrochemical analysis would involve preparing a solution of the sample in a suitable supporting electrolyte, which is an electrochemically inert salt that provides conductivity to the solution. The potential of the working electrode is then scanned over a range where the analyte is electroactive, and the resulting current is measured. The peak current is proportional to the concentration of the analyte, allowing for quantification by creating a calibration curve with standards of known concentrations.
The following table summarizes the key aspects of an electrochemical method for the detection and quantification of Benzene, 1-(2-nitroethenyl)-3-phenoxy-.
| Parameter | Description |
| Technique | Square-Wave Voltammetry (SWV) |
| Working Electrode | Glassy Carbon Electrode (GCE) |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum wire |
| Supporting Electrolyte | 0.1 M Phosphate Buffer Solution (pH 7.0) |
| Potential Range | +0.2 V to -1.2 V vs. Ag/AgCl |
| Frequency | 25 Hz |
| Amplitude | 50 mV |
The development of these advanced analytical methodologies is crucial for the accurate and reliable characterization of Benzene, 1-(2-nitroethenyl)-3-phenoxy- in various complex matrices. The choice of the most appropriate technique will depend on the specific analytical challenge, including the concentration of the analyte, the complexity of the sample matrix, and the required level of sensitivity and selectivity.
Future Research Trajectories and Broader Chemical Implications of Benzene, 1 2 Nitroethenyl 3 Phenoxy
Integration into Advanced Synthetic Methodologies
The synthetic utility of β-nitrostyrenes is well-established, serving as versatile precursors for a variety of organic transformations. The presence of both a phenoxy substituent on the aromatic ring and a nitro group on the vinyl side chain in Benzene (B151609), 1-(2-nitroethenyl)-3-phenoxy- offers unique opportunities for the synthesis of complex molecular architectures.
Future research should focus on leveraging the electrophilic nature of the β-carbon in the nitroethenyl group. This makes the compound an excellent candidate for Michael additions, a cornerstone of carbon-carbon bond formation. A systematic study of the conjugate addition of various nucleophiles, including organometallics, enolates, and amines, would provide a valuable toolkit for synthetic chemists. The phenoxy group could influence the stereoselectivity of these reactions, a hypothesis that warrants thorough investigation through asymmetric catalysis.
Furthermore, the nitro group itself is a synthetically versatile functional group. Its reduction can lead to the corresponding amine, providing a pathway to phenethylamines, which are important pharmacophores. A one-pot reduction of the nitro group and the double bond in substituted β-nitrostyrenes to yield phenethylamines has been demonstrated using reagents like sodium borohydride (B1222165) in the presence of copper(II) chloride. researchgate.netbeilstein-journals.org Applying and optimizing such methodologies for Benzene, 1-(2-nitroethenyl)-3-phenoxy- could lead to the efficient synthesis of novel amine derivatives.
The dienophilic nature of the nitroalkene double bond also suggests its use in cycloaddition reactions. [3+2] cycloadditions with various dipoles could lead to the formation of five-membered heterocyclic rings, which are prevalent in many biologically active molecules. The regioselectivity and stereoselectivity of these reactions would be of significant interest, potentially influenced by the electronic and steric effects of the 3-phenoxy substituent.
| Synthetic Methodology | Potential Products | Key Research Focus |
| Michael Addition | Functionalized nitroalkanes | Asymmetric catalysis, influence of phenoxy group |
| Reduction | 3-Phenoxyphenethylamine derivatives | Optimization of one-pot procedures, catalyst development |
| [3+2] Cycloaddition | Novel heterocyclic compounds | Regio- and stereoselectivity studies |
| Denitrative Cross-Coupling | Substituted stilbenes and related alkenes | Exploration of various coupling partners and catalytic systems |
Exploration of Novel Material Science Applications
The structural features of Benzene, 1-(2-nitroethenyl)-3-phenoxy- suggest its potential as a monomer for the development of novel polymers and materials with interesting properties. The vinyl group can participate in polymerization reactions, while the phenoxy and nitro groups can impart specific functionalities to the resulting polymer.
A key area of future research is the investigation of the polymerization and copolymerization of Benzene, 1-(2-nitroethenyl)-3-phenoxy-. Radical polymerization, a common method for styrene (B11656) derivatives, could be explored. The resulting polymers would possess pendant phenoxy and nitro groups, which could be further functionalized to tune the material's properties. For instance, the phenoxy group could enhance thermal stability and solubility in organic solvents, while the polar nitro group could influence the polymer's dielectric properties. Studies on the copolymerization of this monomer with other vinyl monomers, such as styrene or acrylates, could lead to materials with a wide range of tunable properties. Research on the polymerization of phenoxy-substituted monomers has shown the influence of substituents on the polymerization rate and the properties of the resulting polymers. researchgate.net
The extended π-system of the molecule, encompassing the benzene ring, the vinyl group, and the nitro group, suggests potential for applications in organic electronics. The electron-withdrawing nature of the nitro group and the electron-donating potential of the phenoxy ether oxygen could create interesting electronic properties. Computational studies could be employed to predict the HOMO-LUMO gap and other electronic parameters of the molecule and its potential polymers. Experimental investigations into the conductivity, photoluminescence, and nonlinear optical properties of thin films or bulk materials derived from Benzene, 1-(2-nitroethenyl)-3-phenoxy- would be a logical next step.
| Material Application | Relevant Molecular Feature | Research Direction |
| Functional Polymers | Polymerizable vinyl group, phenoxy and nitro substituents | Homopolymerization and copolymerization studies, characterization of polymer properties |
| Organic Electronics | Extended π-conjugation, donor-acceptor character | Computational modeling of electronic properties, synthesis of materials for device fabrication |
| Nonlinear Optics | Polarizable π-system | Investigation of second and third-order nonlinear optical properties |
Contribution to Fundamental Understanding of Substituted Styrene and Nitroalkene Chemistry
Beyond its direct applications, the study of Benzene, 1-(2-nitroethenyl)-3-phenoxy- can contribute significantly to our fundamental understanding of organic chemistry. The interplay between the phenoxy substituent and the nitroalkene moiety provides a platform to investigate the transmission of electronic effects through aromatic systems and their influence on reactivity.
Detailed kinetic and mechanistic studies of reactions involving this compound can provide valuable data for physical organic chemistry. For example, Hammett-type analyses could be employed to quantify the electronic effect of the 3-phenoxy group on the reactivity of the nitroalkene. Comparing these effects to other substituted β-nitrostyrenes would provide a more nuanced understanding of substituent effects.
Computational chemistry offers a powerful tool to complement experimental studies. researchgate.netlongdom.orgresearchgate.net Density Functional Theory (DFT) calculations can be used to model the geometry, electronic structure, and reaction pathways of Benzene, 1-(2-nitroethenyl)-3-phenoxy-. Such studies can provide insights into transition state geometries, activation energies, and the nature of intermediates, which are often difficult to probe experimentally. For instance, computational modeling can help elucidate the mechanism of cycloaddition reactions or predict the regioselectivity of nucleophilic additions.
A thorough spectroscopic characterization of the compound using advanced techniques such as 2D NMR, and X-ray crystallography would provide precise structural information. This data is crucial for understanding its conformational preferences and intermolecular interactions in the solid state, which can influence its reactivity and material properties.
| Area of Fundamental Chemistry | Research Approach | Expected Contribution |
| Physical Organic Chemistry | Kinetic studies, Hammett analysis | Quantification of substituent effects on reactivity |
| Computational Chemistry | DFT calculations, molecular modeling | Mechanistic insights, prediction of properties |
| Structural Chemistry | Advanced spectroscopic and crystallographic analysis | Detailed understanding of molecular structure and conformation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzene, 1-(2-nitroethenyl)-3-phenoxy-, and what challenges are associated with its nitroethenyl functional group?
- Methodology : Synthesis typically involves nitration and coupling reactions. For the nitroethenyl group, a Michael addition or nitroalkene synthesis using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) is common. Challenges include avoiding over-nitration and stabilizing the nitroethenyl moiety, which is prone to decomposition under acidic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
- Key Reagents : Nitrating agents (e.g., HNO₃), palladium catalysts for coupling, and protecting groups for the phenoxy substituent .
Q. How can researchers confirm the structural identity and purity of Benzene, 1-(2-nitroethenyl)-3-phenoxy-?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and nitroethenyl protons (δ 6.0–7.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELXL for precise bond-length validation, particularly for the nitroethenyl group .
- Purity Assessment : HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm .
Q. What factors influence the stability of Benzene, 1-(2-nitroethenyl)-3-phenoxy- during storage?
- Critical Factors :
- Temperature : Store at 2–8°C to prevent nitro group degradation .
- Light Sensitivity : Protect from UV exposure due to the nitroethenyl group’s photolability.
- Moisture : Use desiccants to avoid hydrolysis of the nitroethenyl bond .
Advanced Research Questions
Q. How does the electron-withdrawing nitroethenyl group affect the compound’s reactivity in electrophilic substitution reactions?
- Mechanistic Insight : The nitroethenyl group deactivates the benzene ring, directing electrophiles to the para position of the phenoxy group. Computational modeling (DFT, B3LYP/6-31G*) predicts reduced electron density at the meta nitroethenyl site, validated by experimental nitration studies .
- Experimental Design : Monitor reaction kinetics using UV-Vis spectroscopy under varying electrophile concentrations .
Q. What contradictory findings exist regarding the environmental persistence of Benzene, 1-(2-nitroethenyl)-3-phenoxy-, and how can they be resolved?
- Data Conflicts : Some studies report rapid biodegradation in soil (t½ = 7 days), while others note persistence (t½ > 30 days) due to nitro group resistance.
- Resolution Strategy : Conduct controlled microcosm experiments with LC-MS/MS quantification, varying soil pH and microbial activity. Cross-validate with QSAR models for nitroaromatics .
Q. What advanced computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?
- Approach :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
